molecular formula C11H13NO4 B3024025 4-[(3-Carboxypropyl)amino]benzoic acid CAS No. 86364-50-3

4-[(3-Carboxypropyl)amino]benzoic acid

Cat. No.: B3024025
CAS No.: 86364-50-3
M. Wt: 223.22 g/mol
InChI Key: PJLWLUKAGLDSHV-UHFFFAOYSA-N
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Description

4-[(3-Carboxypropyl)amino]benzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the amino group is substituted with a 3-carboxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Carboxypropyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbon of 3-bromopropionic acid, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts or alternative reagents may be explored to optimize the reaction process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Carboxypropyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylate salts or carbon dioxide (CO2) and water (H2O) as by-products.

    Reduction: Alcohols, aldehydes, or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(3-Carboxypropyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Carboxypropyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The carboxylic acid and amino groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor to 4-[(3-Carboxypropyl)amino]benzoic acid, used in the synthesis of various pharmaceuticals.

    3-Aminobenzoic acid: Similar structure but with the amino group in a different position, leading to different chemical properties.

    4-(Aminomethyl)benzoic acid:

Uniqueness

This compound is unique due to the presence of both carboxylic acid and amino groups, which allow for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

4-(3-carboxypropylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(14)2-1-7-12-9-5-3-8(4-6-9)11(15)16/h3-6,12H,1-2,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLWLUKAGLDSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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